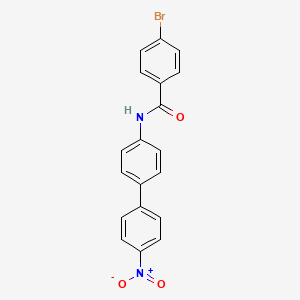![molecular formula C27H23N3O2 B5970072 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone, also known as XAV939, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first identified in a screen for inhibitors of Wnt/β-catenin signaling, a pathway that plays a crucial role in embryonic development, tissue homeostasis, and cancer progression.
作用機序
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and cancer progression. The Wnt/β-catenin signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors, which leads to the stabilization and nuclear translocation of β-catenin. Once in the nucleus, β-catenin binds to TCF/LEF transcription factors and activates the transcription of target genes, including those involved in cell proliferation, survival, and differentiation.
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of Axin, a negative regulator of the pathway. By inhibiting tankyrase, 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone stabilizes Axin and promotes the degradation of β-catenin, thereby inhibiting the transcription of target genes.
Biochemical and Physiological Effects:
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of stem cell differentiation, and the promotion of neuronal survival and differentiation. 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone achieves these effects by inhibiting the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and differentiation.
実験室実験の利点と制限
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its potency and specificity for the Wnt/β-catenin signaling pathway, its availability as a small molecule inhibitor, and its ability to inhibit the pathway in a reversible manner. However, 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has significant potential for therapeutic applications in cancer, stem cell biology, and neurobiology. Future research directions include the identification of novel targets and pathways regulated by 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone, the development of more potent and specific inhibitors of the Wnt/β-catenin signaling pathway, and the evaluation of 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone in preclinical and clinical trials for the treatment of cancer and other diseases.
合成法
The synthesis of 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde to form 2-(6-nitroquinoxalin-2-yl)benzoic acid. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then coupled with 4-bromobenzophenone in the presence of potassium carbonate to obtain 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone.
科学的研究の応用
4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been extensively studied in various scientific disciplines, including cancer research, stem cell biology, and neurobiology. In cancer research, 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been shown to inhibit the growth of several types of cancer cells, including colon, breast, and liver cancer cells. 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone achieves this by inhibiting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer and promotes tumor growth and metastasis.
In stem cell biology, 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been shown to enhance the differentiation of stem cells into specific cell types. This is achieved by inhibiting the Wnt/β-catenin signaling pathway, which is involved in maintaining stem cell pluripotency and inhibiting differentiation.
In neurobiology, 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone has been shown to promote the survival and differentiation of neurons in vitro and in vivo. 4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone achieves this by inhibiting the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating neuronal development and function.
特性
IUPAC Name |
(4-phenylphenyl)-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c31-26(21-10-8-20(9-11-21)19-5-2-1-3-6-19)23-7-4-16-30(18-23)27(32)22-12-13-24-25(17-22)29-15-14-28-24/h1-3,5-6,8-15,17,23H,4,7,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVBPXBUDALNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)